

# (R)-Ethyl 3-methylpiperidine-3-carboxylate

## physical properties

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### Compound of Interest

Compound Name: (R)-Ethyl 3-methylpiperidine-3-carboxylate

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An In-depth Technical Guide to the Physical Properties of **(R)-Ethyl 3-methylpiperidine-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-Ethyl 3-methylpiperidine-3-carboxylate** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted piperidine, it belongs to a class of structures that are ubiquitous building blocks in the synthesis of pharmaceuticals and fine chemicals.<sup>[1]</sup> The presence of a stereocenter at the C3 position, along with the methyl and ethyl carboxylate functionalities, makes it a versatile intermediate for creating complex molecular architectures with specific pharmacological activities.

A thorough understanding of the physical properties of this compound is paramount for its effective application. Properties such as boiling point, solubility, and density are not merely datasheet entries; they are critical parameters that govern purification methods (e.g., distillation), inform formulation strategies, and dictate storage and handling protocols. This guide provides a comprehensive overview of the known and predicted physical properties of **(R)-Ethyl 3-methylpiperidine-3-carboxylate**, details robust experimental protocols for their determination, and offers insights into the scientific rationale behind these procedures.

## Core Physicochemical Properties

The fundamental properties of **(R)-Ethyl 3-methylpiperidine-3-carboxylate** are summarized below. It is important to note that while some data is derived from experimental sources, key physical constants like boiling point and density are often computationally predicted for novel or specialized reagents.

Property	Value	Source(s)
IUPAC Name	ethyl (3R)-3-methylpiperidine-3-carboxylate	[2]
CAS Number	297172-01-1	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	171.24 g/mol	[2][3]
Predicted Boiling Point	220.7 ± 33.0 °C (at 760 mmHg)	[4]
Predicted Density	0.978 ± 0.06 g/cm <sup>3</sup>	[4]
Appearance	Colorless to yellowish liquid (Inferred)	[5]
Storage Conditions	Store in freezer under -20°C, inert atmosphere	[3][4]

## Structural and Stereochemical Considerations

Like its parent heterocycle, piperidine, **(R)-Ethyl 3-methylpiperidine-3-carboxylate** is expected to adopt a chair conformation as its most stable form to minimize steric strain.[1] The stereochemistry at the C3 position is critical; the "(R)" designation defines the absolute configuration of this chiral center, which is a key determinant in its interaction with biological targets. The purity and stereochemical integrity of this compound are essential for its use in synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).

## Boiling Point: A Critical Parameter for Purification

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a compound like **(R)-Ethyl 3-methylpiperidine-3-carboxylate**, which is a liquid at room temperature, its boiling point is crucial for purification by distillation. The predicted boiling point of ~221 °C suggests that vacuum distillation would be the preferred method to prevent thermal decomposition at elevated temperatures.

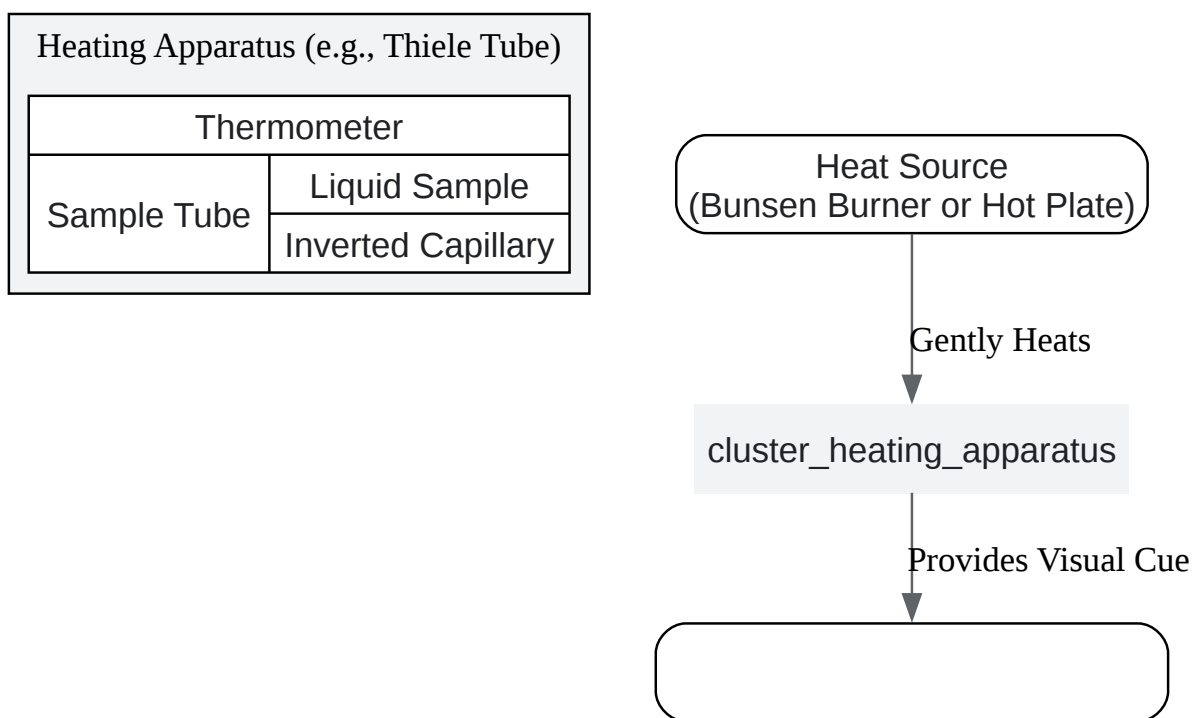
## Experimental Protocol: Boiling Point Determination (Capillary Tube Method)

This method, also known as the Siwoloboff method, is a micro-scale technique ideal for determining the boiling point of small quantities of liquid, a common scenario in research and development. The principle relies on trapping a small bubble of air in an inverted capillary tube; as the sample is heated, the vapor pressure of the liquid eventually overcomes the atmospheric pressure, causing a rapid stream of bubbles to emerge from the capillary. The boiling point is recorded upon cooling, at the precise moment the bubble stream ceases and the liquid begins to enter the capillary.<sup>[6][7]</sup>

### Methodology:

- **Preparation:** Secure a small test tube (e.g., a Durham tube) to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer's bulb.
- **Sample Addition:** Add approximately 0.5 mL of **(R)-Ethyl 3-methylpiperidine-3-carboxylate** into the test tube.
- **Capillary Insertion:** Place a melting-point capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
- **Heating:** Clamp the thermometer assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a temperature-controlled heating block. Ensure the sample is below the level of the heating medium for even heat distribution.<sup>[7]</sup>
- **Observation:** Heat the apparatus gently. As the temperature approaches the expected boiling point, a slow stream of bubbles will emerge from the capillary tube.
- **Equilibration:** Continue heating until a continuous and rapid stream of bubbles is observed.

- **Cooling and Measurement:** Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]
- **Verification:** Record the ambient atmospheric pressure. For high accuracy, the experiment should be repeated with a fresh capillary tube.



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Caption: Workflow for Boiling Point Determination via Capillary Tube Method.

## Solubility Profile: Predicting Behavior in Solution

While quantitative solubility data for **(R)-Ethyl 3-methylpiperidine-3-carboxylate** is not readily available in the literature, a reliable qualitative profile can be inferred from its structure and the known properties of piperidine and similar esters. Piperidine itself is miscible with water and highly soluble in most organic solvents, including alcohols, ethers, and chloroform, while showing limited solubility in non-polar solvents like hexane.[8]

The subject molecule contains a polar secondary amine capable of hydrogen bonding and an ethyl ester group, but also features a larger, more lipophilic alkyl framework (nine carbons).

This suggests:

- **High Solubility:** Expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., THF, acetone, DMSO).
- **Moderate Solubility:** Expected in non-polar aromatic solvents like toluene.
- **Lower Solubility:** Expected in highly non-polar aliphatic solvents (e.g., hexane) and likely reduced aqueous solubility compared to the parent piperidine.

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

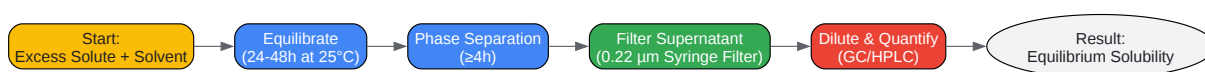
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.<sup>[9]</sup> It involves saturating a solvent with the solute over a defined period and then quantifying the concentration of the dissolved analyte in the supernatant.

Methodology:

- **Preparation:** Add an excess amount of **(R)-Ethyl 3-methylpiperidine-3-carboxylate** to a sealed vial (e.g., a 4 mL glass vial). "Excess" means that undissolved liquid should be visible after equilibration.
- **Solvent Addition:** Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
- **Equilibration:** Seal the vial and place it in a constant-temperature shaker (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.
- **Phase Separation:** Allow the vial to stand undisturbed at the same constant temperature for at least 4 hours to allow the undissolved solute to settle, forming a distinct phase.
- **Sampling:** Carefully withdraw a sample from the clear, upper saturated solution (supernatant) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any

undissolved microdroplets.

- Quantification: Accurately dilute the filtered sample with an appropriate solvent and analyze its concentration using a pre-calibrated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- Calculation: Determine the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.



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Caption: Workflow for Determining Equilibrium Solubility via Shake-Flask Method.

## Safety, Handling, and Storage

Substituted piperidines require careful handling due to their potential biological activity and chemical reactivity.<sup>[10]</sup> While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, guidelines for related piperidine derivatives should be strictly followed.

- Personal Protective Equipment (PPE): Always use safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.<sup>[11][12]</sup>
- Handling: As a liquid, prevent contact with skin and eyes. Piperidines can be flammable; therefore, keep away from heat, sparks, and open flames.<sup>[13]</sup> Use non-sparking tools and take precautionary measures against static discharge.<sup>[12]</sup>
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.<sup>[3][10]</sup> The recommended storage temperature is in a freezer at or below -20°C to maintain long-term stability.<sup>[3][4]</sup>

## Conclusion

**(R)-Ethyl 3-methylpiperidine-3-carboxylate** is a valuable chiral building block whose utility in drug discovery and development is intrinsically linked to its physical properties. Its predicted high boiling point necessitates vacuum distillation for purification, while its anticipated solubility profile guides the choice of solvents for reactions and formulations. The protocols detailed in this guide provide a robust framework for researchers to experimentally verify these properties, ensuring data integrity and facilitating the seamless transition of this compound from a laboratory reagent to a key intermediate in the synthesis of next-generation therapeutics.

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